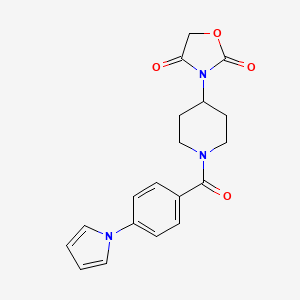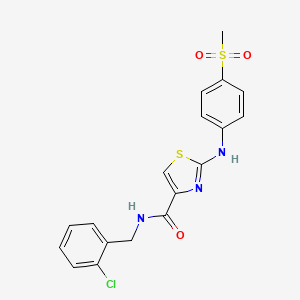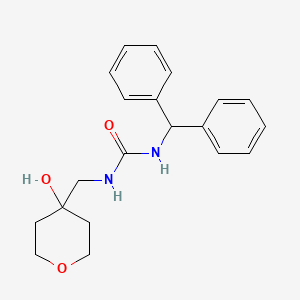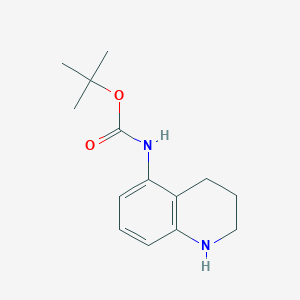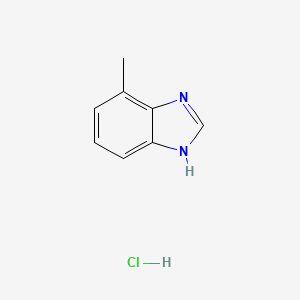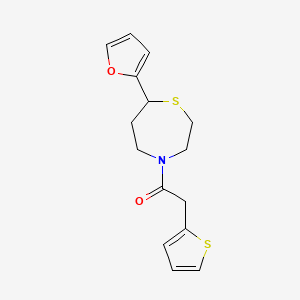
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a unique combination of furan, thiazepane, and thiophene rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazepane ring, followed by the introduction of the furan and thiophene rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, often using halogenated reagents under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures under acidic or basic conditions.
Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-2-yl)ethanone: This compound has a pyridine ring instead of a thiophene ring, which may result in different biological activities and chemical reactivity.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(benzofuran-2-yl)ethanone: The presence of a benzofuran ring can enhance the compound’s stability and alter its electronic properties.
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyrimidin-2-yl)ethanone: The pyrimidine ring can introduce additional hydrogen bonding interactions, potentially affecting the compound’s binding affinity to biological targets
Propriétés
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-15(11-12-3-2-9-19-12)16-6-5-14(20-10-7-16)13-4-1-8-18-13/h1-4,8-9,14H,5-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGLUVSLNETEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)
![2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3013525.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)
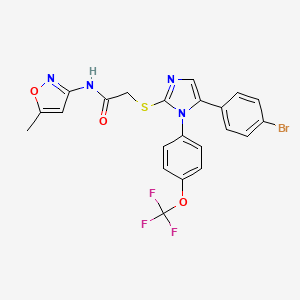
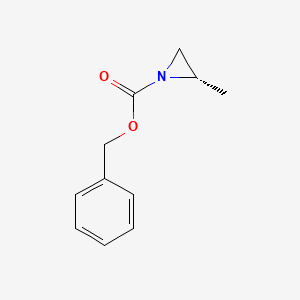
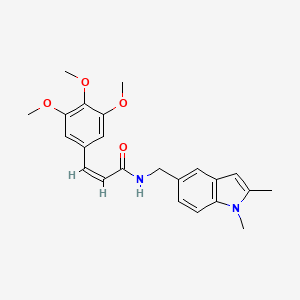
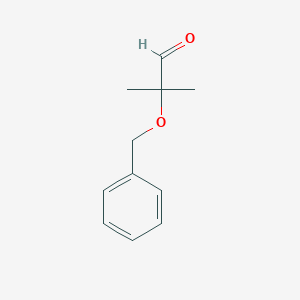
![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)
